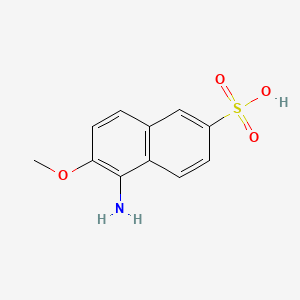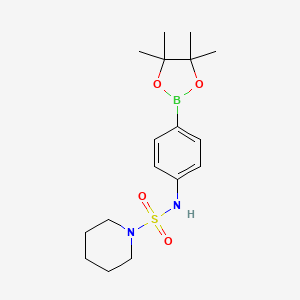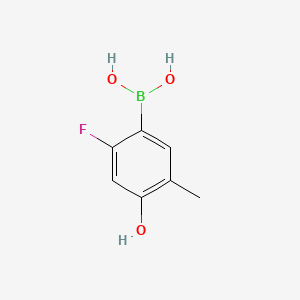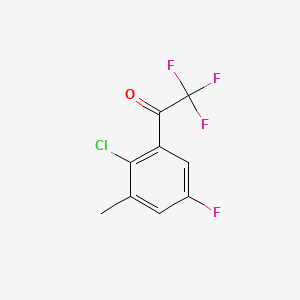
Dopamine D3 receptor antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine D3 receptor antagonist-1 is a compound that selectively binds to and inhibits the activity of dopamine D3 receptors. These receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system by regulating various functions such as locomotor activity, learning, reward, motivation, emotion, cognition, food intake, and endocrine regulation . Dopamine D3 receptors are primarily found in the limbic areas of the brain, making them a significant target for therapeutic interventions in neurological and psychiatric disorders .
準備方法
The synthesis of dopamine D3 receptor antagonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of indole derivatives as starting materials, which are then subjected to various chemical transformations to achieve the desired antagonist . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
化学反応の分析
Dopamine D3 receptor antagonist-1 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
科学的研究の応用
Dopamine D3 receptor antagonist-1 has a wide range of scientific research applications, including:
作用機序
Dopamine D3 receptor antagonist-1 exerts its effects by selectively binding to dopamine D3 receptors and inhibiting their activity. This inhibition prevents the receptors from interacting with dopamine, thereby modulating the downstream signaling pathways involved in various physiological processes . The molecular targets of this compound include the dopamine D3 receptors, which are G-protein-coupled receptors that activate intracellular signaling cascades upon binding to dopamine . By blocking these receptors, this compound can alter neurotransmitter release, neuronal excitability, and synaptic plasticity .
類似化合物との比較
Dopamine D3 receptor antagonist-1 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor subtypes such as D2 and D4 . Similar compounds include:
Dopamine D2 receptor antagonists: These compounds also inhibit dopamine receptors but have a broader range of activity and may affect multiple receptor subtypes.
Dopamine D4 receptor antagonists: These compounds specifically target dopamine D4 receptors and are used in research and therapeutic applications similar to those of D3 receptor antagonists.
Partial agonists: Compounds that partially activate dopamine receptors while also inhibiting their activity, providing a balance between agonism and antagonism.
The uniqueness of this compound lies in its ability to selectively inhibit D3 receptors without significantly affecting other dopamine receptor subtypes, making it a valuable tool for research and therapeutic applications .
特性
分子式 |
C31H35Cl2N3O3 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-5,5-diphenyl-1,4-dioxane-2-carboxamide |
InChI |
InChI=1S/C31H35Cl2N3O3/c32-26-14-9-15-27(29(26)33)36-20-18-35(19-21-36)17-8-7-16-34-30(37)28-22-39-31(23-38-28,24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-6,9-15,28H,7-8,16-23H2,(H,34,37) |
InChIキー |
JQDJABJXHUQKKA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCNC(=O)C2COC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


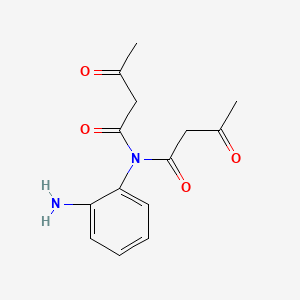
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
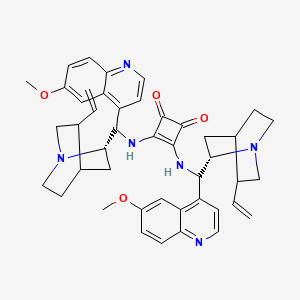

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
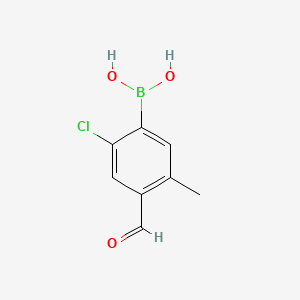
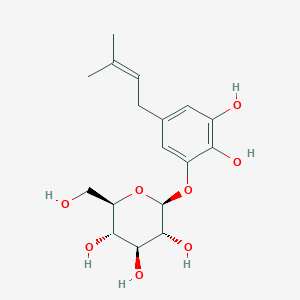
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
